molecular formula C13H16FNO B4657794 1-[(2-fluorophenyl)acetyl]piperidine

1-[(2-fluorophenyl)acetyl]piperidine

Cat. No. B4657794
M. Wt: 221.27 g/mol
InChI Key: QSIKSKBYXFDUIR-UHFFFAOYSA-N
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Description

“1-[(2-fluorophenyl)acetyl]piperidine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of certain molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Synthesis and Design

1-[(2-fluorophenyl)acetyl]piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal for creating drugs with enhanced pharmacokinetic properties. The piperidine moiety is a common feature in many therapeutic agents due to its ability to interact with biological targets, offering a balance between lipophilicity and solubility .

Biological Activity Modulation

Compounds containing the piperidine ring, such as 1-[(2-fluorophenyl)acetyl]piperidine , are known to exhibit a wide range of biological activities. They can serve as central nervous system stimulants, antihistamines, or antihypertensive agents. Their modulatory effects on biological pathways make them a focus of biochemical research .

Chemical Biology Probes

In chemical biology, 1-[(2-fluorophenyl)acetyl]piperidine derivatives can be used as probes to study biological systems. They can help in understanding the interaction between small molecules and biological macromolecules, aiding in the discovery of new drug targets .

Organic Synthesis Methodology

This compound is also significant in organic synthesis, where it can be used to develop new synthetic methodologies. For instance, it can participate in multicomponent reactions or serve as a building block for more complex organic molecules, contributing to the advancement of synthetic organic chemistry .

Medicinal Chemistry Research

In medicinal chemistry, 1-[(2-fluorophenyl)acetyl]piperidine is utilized to create analogs and derivatives that can be screened for therapeutic potential. It’s a starting point for the development of new compounds with possible applications in treating various diseases .

Anticancer Agent Development

The piperidine scaffold is often explored for its anticancer properties. Derivatives of 1-[(2-fluorophenyl)acetyl]piperidine may inhibit cancer cell growth or metastasis, making them candidates for anticancer drug development. Research in this area aims to discover novel compounds that can be effective against various types of cancer .

Safety and Hazards

While the safety data sheet for “1-[(2-fluorophenyl)acetyl]piperidine” was not found in the search results, it’s important to note that safety precautions should always be taken when handling chemical substances. For instance, piperidine is classified as a hazardous substance, causing severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates possibilities for economically and ecologically improved synthesis of fine and bulk chemicals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(2-fluorophenyl)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-12-7-3-2-6-11(12)10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIKSKBYXFDUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)acetyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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